N-(1H-Indol-2-ylmethyl)-N-phenylamine
Description
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-(1H-indol-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H14N2/c1-2-7-13(8-3-1)16-11-14-10-12-6-4-5-9-15(12)17-14/h1-10,16-17H,11H2 |
InChI Key |
SSQTZURIXXHEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Biological Activity
N-(1H-Indol-2-ylmethyl)-N-phenylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features an indole ring system linked to a phenylamine group , which contributes to its unique electronic properties and reactivity. The indole moiety is known for its significance in various biological systems, making derivatives like this compound valuable in drug development.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole derivatives can significantly inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.
The above table summarizes the cytotoxic activity of this compound against different human tumor cell lines, showcasing its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Helicobacter pylori | Effective |
This table highlights the antimicrobial efficacy of the compound against specific microorganisms, indicating its potential for therapeutic applications in treating infections.
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activities and receptor interactions that are crucial for cell survival and proliferation. For example, indole derivatives are known to influence pathways related to cancer cell growth and microbial resistance mechanisms.
Case Studies
- Anticancer Study : A study conducted on the effects of this compound on MCF7 breast cancer cells revealed that treatment led to a significant reduction in cell viability, with observed morphological changes indicative of apoptosis. The study suggested that the compound activates caspase pathways, leading to programmed cell death.
- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of this compound against Helicobacter pylori, patients treated with the compound exhibited a higher eradication rate compared to traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(1H-Indol-2-ylmethyl)-N-phenylamine is in the field of oncology. Research indicates that indole derivatives exhibit significant anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Screening
A study synthesized several indole derivatives, including this compound, and tested their efficacy against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). The results showed that these compounds could effectively inhibit tumor growth, with some derivatives exhibiting IC50 values as low as 10 μM, indicating potent anticancer activity .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Indole derivatives are known to interact with various neurotransmitter systems, which may contribute to their potential in treating neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer's Disease
In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups. This suggests that the compound may hold promise for therapeutic strategies aimed at neurodegenerative disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
Research demonstrated that this compound exhibits significant antimicrobial effects, disrupting bacterial cell membranes and inhibiting key metabolic pathways. This property makes it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that play crucial roles in various biological processes.
Case Study: Enzyme Inhibition Assays
Inhibitory assays against enzymes like FP-2 showed that modifications to the phenyl ring of indole derivatives could enhance their inhibitory activity significantly. Compounds similar to this compound demonstrated IC50 values ranging from 10 to 40 μM, indicating moderate inhibition potential .
Synthesis of Novel Derivatives
The structural versatility of this compound allows for the synthesis of novel derivatives with enhanced biological activities.
Case Study: Synthesis of New Derivatives
Researchers have synthesized a series of derivatives by modifying the indole scaffold, leading to compounds with improved pharmacological profiles. These new derivatives have been evaluated for their anticancer and antimicrobial activities, showing promising results in preliminary screenings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Derivatives with Varied Amine Substituents
Gramine (N-(1H-Indol-3-ylmethyl)-N,N-dimethylamine)
- Structure : Indole-3-CH2-NMe2.
- Key Features : The dimethylamine group at the indole-3 position confers basicity and hydrophilicity. Gramine is a well-studied alkaloid with applications in plant growth regulation and as a precursor in tryptophan biosynthesis .
- Comparison : Unlike N-(1H-Indol-2-ylmethyl)-N-phenylamine, Gramine’s dimethylamine substituent enhances water solubility. The indole-3 substitution also directs reactivity toward electrophilic substitution, whereas the 2-position in the target compound may alter regioselectivity in synthetic applications.
N,N-bis(1H-Indol-2-ylmethyl)-1H-indole-2-methanamine (CAS 500109-40-0)
Phenylamine-Containing Compounds in Different Scaffolds
Pyrimethanil (N-(4,6-Dimethyl-2-pyrimidinyl)-N-phenylamine)
- Structure : Pyrimidine ring with N-phenylamine at the 2-position.
- Key Features : A fungicide with systemic action, leveraging the phenylamine group for target binding.
- Comparison: The pyrimidine scaffold replaces the indole ring, altering electronic properties.
Chiral Oxazoline Ligands with N-Phenylamine Linkages
Pharmacologically Active Analogs
PARP Inhibitors with N-Phenylamine Groups
- Structure : Benzamide or phenylketone derivatives with N-phenylamine substituents.
- Key Features : In , N-phenylamine-containing PARP inhibitors showed moderate enzyme inhibition, while phenylketone derivatives exhibited superior activity.
- Comparison : The indole ring in this compound may improve binding to aromatic enzyme pockets, but steric hindrance from the indole could reduce potency compared to planar phenylketones.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Substituent Position : The 2-position substitution on indole in this compound may confer unique regioselectivity in reactions compared to 3-substituted analogs like Gramine.
Electronic Effects : The phenylamine group’s electron-donating nature contrasts with dimethylamine in Gramine, influencing solubility and reactivity.
Catalytic Applications : Analogous to chiral oxazoline ligands, the target compound could serve as a ligand in asymmetric synthesis, leveraging its indole-phenylamine hybrid structure.
Q & A
Q. What are the common synthetic routes for preparing N-(1H-Indol-2-ylmethyl)-N-phenylamine?
- Methodological Answer : The compound can be synthesized via reductive amination between 1H-indole-2-carbaldehyde and aniline derivatives, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol under inert conditions . Alternatively, nucleophilic substitution reactions between 2-(bromomethyl)indole and N-phenylamine derivatives in the presence of a base (e.g., K2CO3) in DMF at 80°C may yield the target compound. Purity is typically confirmed by TLC and column chromatography .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The indole NH proton typically appears as a broad singlet (~δ 10–11 ppm), while the methylene bridge (CH2) resonates at δ 4.0–4.5 ppm. High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+) with <5 ppm error . Fourier-Transform Infrared (FTIR) spectroscopy identifies N–H stretching (3200–3400 cm⁻¹) and aromatic C–C vibrations (1450–1600 cm⁻¹) .
Q. How is the purity of this compound assessed in academic settings?
- Methodological Answer : Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate ensures baseline separation of impurities. Purity ≥95% is typically required for biological assays .
Advanced Research Questions
Q. How do solvent properties influence the structural stability of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize the monomeric form of the compound by solvating the amine group, as observed in analogous N-phenylamine derivatives. In non-polar solvents (e.g., toluene), dimerization via intermolecular hydrogen bonding may occur. Monitoring via ¹H NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) reveals shifts in NH proton signals, indicating solvent-dependent aggregation .
Q. What strategies mitigate competing side reactions in the alkylation of N-phenylamine with 2-(halomethyl)indole?
- Methodological Answer : Steric hindrance at the indole 2-position can lead to undesired N-alkylation of the indole NH. To suppress this:
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key parameters include:
Q. What contradictions exist in reported biological activities of indole-N-phenylamine derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC50 values) may arise from assay conditions (e.g., cell line variability, incubation time). To address this:
Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s stability under oxidative conditions?
- Methodological Answer : Electron-donating groups (e.g., –OCH3) increase susceptibility to oxidation at the methylene bridge. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products (e.g., indole-2-carboxylic acid). Electron-withdrawing groups (e.g., –NO2) enhance stability by reducing electron density at the CH2 group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
